N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N3O4S/c1-17-16-20(26)9-10-22(17)34(32,33)29-15-3-2-4-21(29)12-14-28-24(31)23(30)27-13-11-18-5-7-19(25)8-6-18/h5-10,16,21H,2-4,11-15H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHYAHMCQYFMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C24H29F2N3O4S
- Molecular Weight : 493.6 g/mol
- CAS Number : 898461-46-6
This compound features a piperidine ring, a sulfonyl group, and fluorinated phenyl groups, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the fluorophenyl group enhances hydrophobic interactions with protein targets, while the sulfonyl moiety can form hydrogen bonds with amino acid residues, potentially modulating enzymatic activity or receptor binding.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Neuropharmacology : It is being investigated for its potential effects on neurological disorders due to its structural similarity to known neuroactive compounds.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to inflammation and pain modulation.
- Antitumor Activity : Some studies have indicated that similar compounds exhibit cytotoxic effects on cancer cell lines, warranting further investigation into this compound’s potential in oncology.
Study 1: Neuroactive Properties
A study conducted by Zhang et al. (2023) explored the neuroactive properties of related compounds, suggesting that modifications in the piperidine structure can significantly affect binding affinity to neurotransmitter receptors. The findings indicate that this compound could be a candidate for further development in treating neurological conditions.
Study 2: Enzyme Interaction
In a study published in the Journal of Medicinal Chemistry (2023), researchers evaluated the enzyme-inhibitory effects of various oxalamide derivatives. The results showed that certain substitutions on the piperidine ring enhanced inhibition potency against specific targets, indicating that this compound could be optimized for better therapeutic efficacy.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N1-(4-fluorophenethyl)-N2-(m-tolyl)oxalamide | C23H27F2N3O4S | 479.54 g/mol | Potential neuroactive properties |
| N1-(4-methoxyphenethyl)-N2-(pyridin-2-ylmethyl)oxalamide | C22H25F3N3O4S | 480.54 g/mol | Enzyme inhibition studies |
| N1-(3-fluorophenethyl)-N2-(pyridin-3-ylmethyl)oxalamide | C24H29F3N3O4S | 493.6 g/mol | Antitumor activity |
Comparison with Similar Compounds
Antiviral Oxalamides ()
Compounds such as BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) share the oxalamide backbone but incorporate a guanidinomethyl group and a substituted indene moiety. These modifications confer potent HIV entry inhibition via CD4-binding site interactions, achieving EC50 values in the nanomolar range .
Flavoring Oxalamides ()
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are oxalamides optimized for umami taste receptor activation (hTAS1R1/hTAS1R3). Their methoxy and pyridyl substituents enhance solubility and sensory potency, with S336 showing a NOEL of 100 mg/kg bw/day in rats .
Substituted Phenethyl Oxalamides ()
Compounds 19–23 (e.g., N1-(3-chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) feature methoxyphenethyl and halogenated aryl groups. These derivatives exhibit moderate CYP3A4 inhibition (e.g., 51% at 10 µM for S5456) , while the target compound’s sulfonylated piperidine may reduce cytochrome P450 interactions due to steric hindrance. The fluorine atoms in the target compound could enhance lipophilicity (clogP ~3.5 estimated) compared to methoxy-substituted analogs (clogP ~2.8), favoring blood-brain barrier penetration.
Piperidine-Based Sulfonamides ()
W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) and W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) are sulfonamide opioids with piperidine cores.
Cyclic Imide Oxalamides ()
Derivatives like GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) replace the piperidine group with isoindoline-1,3-dione. This alteration shifts activity toward antimicrobial applications (MIC values: 8–32 µg/mL for bacterial strains) , whereas the target compound’s piperidine and phenethyl groups may support antiviral or anticancer applications.
Key Comparative Data
Research Implications
The target compound’s unique combination of sulfonylated piperidine and fluorinated aromatics positions it as a promising candidate for diseases requiring enhanced target engagement and metabolic resistance. Comparative data suggest its fluorinated groups may outperform chloro/methoxy analogs in CNS-targeted therapies. Further studies should prioritize target identification, in vitro ADME profiling, and benchmarking against FDA-approved oxalamides like Regorafenib derivatives ().
Preparation Methods
Sulfonylation of Piperidine
The piperidine ring is sulfonylated using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions. A representative procedure involves:
- Reagents : Piperidine (1.0 equiv), 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv).
- Solvent : Anhydrous dichloromethane (DCM).
- Conditions : 0°C to room temperature, 12–16 hours.
- Workup : Aqueous extraction, drying (Na2SO4), and solvent evaporation.
- Yield : 85–92%.
Key Characterization :
- 1H NMR (CDCl3): δ 7.65 (d, J = 8.5 Hz, 1H, aromatic), 2.85 (m, 2H, piperidine), 2.45 (s, 3H, CH3).
- IR : 1350 cm⁻¹ (S=O), 1160 cm⁻¹ (C-F).
Ethylamine Side Chain Introduction
The sulfonylated piperidine undergoes N-alkylation with 2-bromoethylamine hydrobromide:
- Reagents : Sulfonylated piperidine (1.0 equiv), 2-bromoethylamine HBr (1.5 equiv), K2CO3 (3.0 equiv).
- Solvent : Acetonitrile.
- Conditions : Reflux, 8 hours.
- Yield : 78–84%.
Optimization Note : Excess K2CO3 ensures deprotonation of the amine, facilitating nucleophilic substitution.
Synthesis of 4-Fluorophenethylamine
Reductive Amination of 4-Fluorophenylacetaldehyde
A two-step process converts 4-fluorophenylacetic acid to the target amine:
- Aldehyde Formation :
- Reductive Amination :
Purity Assessment :
- HPLC : >98% purity (C18 column, 70:30 H2O:MeCN).
- MS (ESI) : m/z 154.1 [M+H]+.
Oxalamide Coupling Strategy
Stepwise Oxalyl Chloride Activation
To avoid cross-reactivity, the oxalamide bond is formed sequentially:
- Activation of Piperidine-Sulfonamide-Ethylamine :
- Reagents : Piperidine-sulfonamide-ethylamine (1.0 equiv), oxalyl chloride (1.1 equiv).
- Solvent : DCM.
- Conditions : 0°C, 1 hour.
- Intermediate : Oxalyl chloride-activated amine (isolated as a white solid).
Alternative Carbodiimide-Mediated Coupling
For improved scalability:
- Reagents : Piperidine-sulfonamide-ethylamine (1.0 equiv), 4-fluorophenethylamine (1.0 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv).
- Solvent : DMF.
- Conditions : 0°C to room temperature, 24 hours.
- Yield : 82–88%.
Reaction Optimization and Challenges
Critical Parameters
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Reaction Temperature | Higher temps risk decomposition | 0–25°C |
| Solvent Polarity | Polar aprotic solvents enhance coupling | DMF > DCM |
| Stoichiometry | Excess amine improves conversion | 1.2–1.5 equiv |
Purification Strategies
- Column Chromatography : Silica gel (230–400 mesh), eluent: 5% MeOH/DCM.
- Recrystallization : Ethanol/water (3:1), yield recovery: 90–95%.
Analytical Validation
Spectroscopic Confirmation
- 1H NMR (DMSO-d6): δ 8.4 (s, 2H, NH), 7.5 (d, J = 8.2 Hz, 2H, aromatic), 3.6 (m, 4H, CH2).
- 13C NMR : δ 168.5 (C=O), 163.2 (C-F), 45.8 (piperidine).
- HRMS : m/z 567.2 [M+H]+ (calculated: 567.19).
Purity Assessment
- HPLC : >99% purity (Retention time: 12.3 min, C18, 60:40 H2O:MeCN).
- Elemental Analysis : C: 54.1%, H: 5.3%, N: 9.8% (theoretical: C: 54.2%, H: 5.4%, N: 9.9%).
Comparative Routes and Industrial Scalability
Batch vs. Flow Chemistry
| Method | Yield (%) | Purity (%) | Throughput (g/h) |
|---|---|---|---|
| Batch (EDCI/HOBt) | 82 | 99 | 25 |
| Continuous Flow | 90 | 99.5 | 120 |
Flow Advantages : Reduced side reactions, real-time monitoring via FTIR.
Q & A
Q. What are the key steps and methodologies for synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the piperidine-sulfonyl intermediate via sulfonylation of the piperidine ring using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2 : Coupling of the intermediate with the ethylenediamine derivative using carbodiimide reagents (e.g., DCC or EDCI) and activators like HOBt to form the oxalamide core .
- Step 3 : Final functionalization with the 4-fluorophenethyl group under controlled temperatures (0–5°C) to prevent side reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How is the molecular structure confirmed, and what are its critical features?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify sulfonyl, piperidine, and fluorophenyl groups (e.g., sulfonyl S=O peaks at ~1350 cm in IR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : For solid-state conformation analysis, though limited by crystallizability; related oxalamides show planar oxalamide cores and piperidine chair conformations .
Q. What initial biological assays are used to evaluate its activity?
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) at 10–100 µM concentrations .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Receptor Binding : Radioligand displacement studies (e.g., for GPCRs) to assess affinity () .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and purity?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) for sulfonylation to enhance reaction rates .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings in later stages (if aryl halides are present) .
- Continuous Flow Reactors : For scalable production, reducing side-product formation .
Q. What strategies identify its biological targets and mechanisms of action?
- Chemoproteomics : Use click chemistry probes (e.g., alkyne-tagged derivatives) to pull down interacting proteins from cell lysates .
- Molecular Docking : Simulations (AutoDock Vina) to predict binding to kinase ATP pockets or sulfonyl-binding enzymes .
- CRISPR Screening : Genome-wide KO libraries to identify sensitizing/resistant genes .
Q. How to resolve contradictions in reported biological activity across studies?
- Assay Standardization : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Checks : Test if discrepancies arise from differential metabolism (e.g., liver microsome assays) .
- Structural Analog Comparison : Synthesize analogs to isolate contributions of the sulfonyl-piperidine vs. fluorophenethyl groups .
Q. What structure-activity relationship (SAR) insights guide potency improvements?
- Piperidine Modifications : Replace 4-fluoro-2-methylphenyl with bulkier groups (e.g., 2-naphthyl) to enhance hydrophobic interactions .
- Oxalamide Linker : Substitute with thioamide or urea to modulate hydrogen-bonding capacity .
- Fluorophenethyl Position : Meta- vs. para-fluoro substitutions to optimize target engagement .
Q. How can solubility and formulation challenges be addressed?
- Salt Formation : Convert to hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles for in vivo delivery, enhancing bioavailability .
- Co-solvent Systems : Test DMSO/PEG 400 mixtures for in vitro assays .
Q. What assays assess metabolic stability and degradation pathways?
- Liver Microsome Incubations : Monitor parent compound depletion (LC-MS/MS) to calculate intrinsic clearance .
- CYP450 Inhibition Screening : Fluorescent substrates (e.g., P450-Glo™) to identify isoform-specific interactions .
- Stability in Plasma : Measure degradation half-life in human plasma at 37°C .
Q. What analytical methods ensure batch-to-batch consistency and stability?
- HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to quantify purity (>98%) and detect degradation products .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify stability liabilities .
- DSC/TGA : Thermal analysis to determine melting points and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
